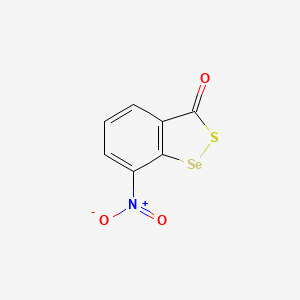![molecular formula C12H15NS2 B14281745 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole CAS No. 128365-16-2](/img/structure/B14281745.png)
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to a 1-methyl-1H-indole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
The synthesis of 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-indole and methylsulfanyl-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the indole nitrogen. This is followed by the addition of a methylsulfanyl-containing reagent, such as methylsulfanyl chloride, to form the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the methylsulfanyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl groups, where nucleophiles such as amines or alcohols replace the methylsulfanyl groups.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted indoles.
Applications De Recherche Scientifique
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological studies, the compound is used to investigate the role of indole derivatives in cellular processes. It can serve as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs targeting specific biological pathways. Its structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By affecting these pathways, the compound can influence cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 2-[Bis(methylsulfanyl)methylene]-1-indanone and 1,2-Bis[3-(methylsulfanyl)propyl]benzene
Uniqueness: The presence of the indole core and the specific arrangement of the methylsulfanyl groups make this compound unique. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
128365-16-2 |
|---|---|
Formule moléculaire |
C12H15NS2 |
Poids moléculaire |
237.4 g/mol |
Nom IUPAC |
2-[bis(methylsulfanyl)methyl]-1-methylindole |
InChI |
InChI=1S/C12H15NS2/c1-13-10-7-5-4-6-9(10)8-11(13)12(14-2)15-3/h4-8,12H,1-3H3 |
Clé InChI |
VHGGYOWSZDOUAD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C(SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
![5-[5-(Hydroxymethyl)furan-2-carbonyl]pyrimidin-2(1H)-one](/img/structure/B14281674.png)




![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)







